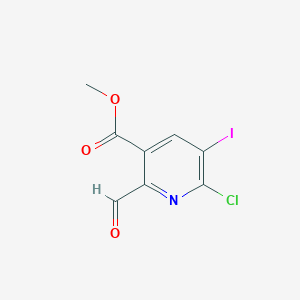

Methyl 6-chloro-2-formyl-5-iodonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-chloro-2-formyl-5-iodonicotinate is a chemical compound with the molecular formula C8H5ClINO3 and a molecular weight of 325.49 g/mol . This compound is a derivative of nicotinic acid and contains chloro, formyl, and iodo substituents on the pyridine ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-formyl-5-iodonicotinate typically involves the iodination of methyl 6-chloronicotinate followed by formylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and formylation is achieved using formylating agents such as formic acid or formic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents like iodine and formylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-formyl-5-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

Substitution: Derivatives with different substituents replacing the chloro or iodo groups.

Oxidation: Methyl 6-chloro-2-carboxy-5-iodonicotinate.

Reduction: Methyl 6-chloro-2-hydroxymethyl-5-iodonicotinate.

Coupling: Biaryl or alkyne derivatives depending on the coupling partners.

Scientific Research Applications

Methyl 6-chloro-2-formyl-5-iodonicotinate is used in various scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-formyl-5-iodonicotinate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-chloro-5-iodonicotinate: Lacks the formyl group, making it less reactive in certain chemical transformations.

Methyl 6-chloro-2-formyl-3-iodonicotinate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

Methyl 6-chloro-2-formyl-5-iodonicotinate is unique due to the presence of both formyl and iodo groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Biological Activity

Methyl 6-chloro-2-formyl-5-iodonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of iodinated nicotinates, which are known for their diverse biological activities. The compound's structure can be represented as follows:

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .

- Antimicrobial Activity : Some derivatives exhibit potent activity against pathogens, suggesting potential in treating infectious diseases .

- Neuroprotective Effects : There is evidence that certain analogs can modulate neuroinflammation and provide neuroprotective benefits, which may be beneficial in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 (µM) | Target/Pathway | Reference |

|---|---|---|---|

| Inhibition of CDK5 | 0.81 | Cell cycle regulation | |

| Antimicrobial (e.g., bacteria) | < 1 | Various bacterial strains | |

| Neuroprotection | N/A | Neuroinflammatory pathways |

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of methyl derivatives similar to this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through modulation of apoptosis pathways .

- Inhibition Studies : In vitro studies showed that this compound analogs effectively inhibited the growth of Plasmodium falciparum, the malaria-causing parasite, by targeting specific biosynthetic pathways absent in human cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties observed in animal models treated with similar compounds. These studies indicated reduced markers of neuroinflammation and improved cognitive function post-treatment .

Properties

Molecular Formula |

C8H5ClINO3 |

|---|---|

Molecular Weight |

325.49 g/mol |

IUPAC Name |

methyl 6-chloro-2-formyl-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H5ClINO3/c1-14-8(13)4-2-5(10)7(9)11-6(4)3-12/h2-3H,1H3 |

InChI Key |

CLOYBTXFIKSWTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1C=O)Cl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.